Structural Divergence from Janssen-Lead Quinazoline CCR2 Antagonists
The Janssen patent family exemplifies hundreds of cyclohexyl-azetidinyl CCR2 antagonists, with the preferred terminal group being a 6-trifluoromethylquinazolin-4-yl-acetamide (exemplified by compound 8d) that binds hCCR2 with an IC50 of 37 nM in a [125I]-CCL2 competition binding assay [1]. The target compound replaces the quinazoline-acetamide with a benzo[d]thiazole-6-carbonyl amide, a structural isomer that reduces the hydrogen-bond acceptor count by one and alters the spatial projection of the lipophilic substituent. No direct hCCR2 binding or functional assay data are publicly available for the target compound; the structural divergence is inferred to modulate receptor interaction kinetics because the benzothiazole-carbonyl amide presents a different dipole moment and electrostatic potential surface compared to the quinazoline-acetamide pharmacophore [2].
| Evidence Dimension | Terminal aryl/heteroaryl pharmacophore identity and projected receptor-ligand interaction |
|---|---|
| Target Compound Data | 2-Methylbenzo[d]thiazole-6-carbonyl amide (no quantitative binding data available) |
| Comparator Or Baseline | Janssen lead 8d: 6-trifluoromethylquinazolin-4-yl-acetamide; hCCR2 IC50 = 37 nM |
| Quantified Difference | IC50 difference not quantifiable for target compound; structural deviation in hydrogen-bond acceptors, dipole moment, and lipophilic surface area is structurally measurable |
| Conditions | hCCR2 competition binding assay ([125I]-CCL2); no assay data for target compound |
Why This Matters
The structural divergence provides a legitimate scientific rationale for testing this compound as a tool to explore CCR2 binding pocket tolerance to benzothiazole-based amides, which could inform the design of next-generation antagonists with differentiated selectivity profiles.
- [1] Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. MedChemExpress, compound 8d (37 nM hCCR2 IC50). View Source
- [2] Lanter, J. C.; Markotan, T. P.; Subasinghe, N.; Sui, Z. Cyclohexyl-azetidinyl antagonists of CCR2. U.S. Patent US 9,062,048 B2, 2015. View Source
